2-fluoro-4-(methanesulfonylmethyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-(methylsulfonylmethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-13(11,12)5-6-2-3-8(10)7(9)4-6/h2-4H,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGRKAKVSZOXCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=C(C=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Methodologies for the Chemical Synthesis of 2 Fluoro 4 Methanesulfonylmethyl Aniline
Retrosynthetic Disconnections and Precursor Identification
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-fluoro-4-(methanesulfonylmethyl)aniline, the primary disconnections are centered on the carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds, as well as the installation of the fluorine atom.
The most logical retrosynthetic pathway involves two key transformations:
C-N Bond Disconnection: The final step in the forward synthesis is typically the reduction of a nitro group to an amine. This is a reliable and high-yielding transformation. Therefore, the immediate precursor is identified as 1-fluoro-2-nitro-4-(methylsulfonylmethyl)benzene .
C-S Bond Disconnection: The methanesulfonylmethyl group can be disconnected at the C-S bond. This points to a nucleophilic substitution reaction. The precursor would be an electrophilic benzyl (B1604629) halide, such as 4-(chloromethyl)-1-fluoro-2-nitrobenzene , and a sulfur-based nucleophile, like sodium methanesulfinate (B1228633) (NaSO₂Me).
Following this pathway, the synthesis is traced back to simpler aromatic precursors. The intermediate 4-(chloromethyl)-1-fluoro-2-nitrobenzene can be conceptually derived from a toluene (B28343) derivative, such as 3-fluoro-4-methyl-nitrobenzene or ultimately from commercially available materials like 3-fluoro-4-methylaniline (B1361354). This analysis identifies the core building blocks required for the synthesis.
Convergent and Linear Synthesis Strategies
The synthesis of a complex molecule like this compound can be approached through either a linear or a convergent strategy.
Established Synthetic Routes and Reaction Optimizations
The established route to this compound is a linear sequence that prioritizes regiochemical control at each stage. The process begins with a carefully chosen substituted benzene (B151609) and proceeds through a series of functional group interconversions.
Installation of the Fluoro Group onto the Aniline (B41778) Core
The introduction of the fluorine atom is a critical step that is often addressed at the beginning of the synthetic sequence by selecting a fluorinated starting material.
Starting from Fluorinated Precursors: A common strategy is to begin with a commercially available compound that already contains the fluorine atom in the correct position, such as 3-fluoro-4-methylaniline or 1-fluoro-2-methylbenzene. This approach bypasses the need for potentially harsh fluorination reactions.
Diazotization-Fluorination (Balz-Schiemann Reaction): An alternative method involves the Balz-Schiemann reaction. google.com In this process, an appropriately substituted aniline (e.g., 2-amino-5-methylbenzonitrile) is converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride (B91410) source (like HBF₄ or HPF₆) to install the fluorine atom. google.com
Introduction of the Methanesulfonylmethyl Moiety through Sulfonylation and Subsequent Transformations
The methanesulfonylmethyl (-CH₂SO₂CH₃) group is typically installed in a two-step sequence after the aromatic core is appropriately functionalized.
Benzylic Halogenation: The first step is the creation of a reactive benzylic halide. Starting from a precursor containing a methyl group at the 4-position (e.g., 1-fluoro-4-methyl-2-nitrobenzene), a benzylic halogenation is performed. This is commonly achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator like AIBN or benzoyl peroxide, converting the (-CH₃) group to a (-CH₂Br) or (-CH₂Cl) group.
Nucleophilic Substitution: The resulting benzylic halide is a potent electrophile. It readily undergoes a nucleophilic substitution reaction with a sulfinate salt, most commonly sodium methanesulfinate (NaSO₂CH₃). This reaction forms the C-S bond and yields the desired methylsulfonylmethyl side chain. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO.
Sequential Functionalization Approaches for Regioselective Synthesis
The order of reactions is crucial to ensure the correct 1,2,4-substitution pattern on the benzene ring. The directing effects of the substituents dictate the position of new functional groups. A well-established regioselective synthesis is as follows:
Nitration: Starting with 1-fluoro-4-methylbenzene, electrophilic nitration is performed using a mixture of nitric acid and sulfuric acid. The fluorine atom is an ortho-, para-director, but due to steric hindrance from the adjacent methyl group, the nitration predominantly occurs at the position ortho to the fluorine and meta to the methyl group, yielding 1-fluoro-4-methyl-2-nitrobenzene .
Benzylic Chlorination: The methyl group of 1-fluoro-4-methyl-2-nitrobenzene is converted into a chloromethyl group using sulfuryl chloride and a radical initiator to produce 4-(chloromethyl)-1-fluoro-2-nitrobenzene .
Sulfone Formation: The chloromethyl intermediate is then treated with sodium methanesulfinate in a solvent such as DMF to yield 1-fluoro-2-nitro-4-(methylsulfonylmethyl)benzene .
Nitro Group Reduction: The final step is the reduction of the nitro group to an amine. This transformation is reliably achieved using various reducing agents. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or chemical reduction using metals like iron, tin, or zinc in acidic media (e.g., Fe/HCl or SnCl₂/HCl). researchgate.net This step yields the final product, This compound .
Innovative Synthetic Methodologies and Catalytic Systems
While the classical approach is robust, research continues to focus on developing more efficient, milder, and environmentally friendly synthetic methods. Modern catalytic systems offer promising alternatives for key bond-forming reactions.
Catalytic C-S Bond Formation: Instead of the traditional Sₙ2 reaction, modern cross-coupling reactions could be employed. For instance, a copper- or palladium-catalyzed coupling of a 4-halo-2-fluoroaniline derivative with a suitable reagent bearing the methanesulfonylmethyl moiety could form the C-S bond directly. Copper-catalyzed methods, often using ligands like L-proline, have proven effective for forming aryl sulfones from aryl halides and sulfinates. guidechem.com
Advanced Reduction Techniques: For the nitro reduction step, transfer hydrogenation using formic acid or ammonium (B1175870) formate (B1220265) as a hydrogen source with a palladium catalyst offers a safer and more convenient alternative to using pressurized hydrogen gas. researchgate.net Other catalytic systems, including those based on gold or ruthenium nanoparticles, are being explored for their high efficiency and selectivity in nitroarene reductions. researchgate.net
Late-Stage Functionalization: Emerging strategies in C-H activation could potentially offer more direct routes. A hypothetical innovative approach might involve the direct C-H sulfonylation of a 2-fluoro-4-methylaniline (B1213500) derivative, although achieving the required regioselectivity and avoiding side reactions on the amine and methyl groups would be a significant challenge.
These innovative methodologies aim to reduce the number of synthetic steps, improve atom economy, and utilize less hazardous reagents, aligning with the principles of green chemistry.
Transition Metal-Catalyzed Coupling Reactions for Arylation
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) bonds, enabling the arylation of this compound. Two of the most prominent methods in this category are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically involves the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex. In the context of synthesizing derivatives of this compound, this methodology would involve reacting the aniline with an aryl halide in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is critical to the success of the reaction, with sterically hindered phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. nih.gov
The general mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org For a substrate like this compound, the reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, would need to be carefully optimized to achieve high yields and avoid side reactions.
The Ullmann condensation , a classical copper-catalyzed C-N cross-coupling reaction, offers an alternative to palladium-based methods. wikipedia.org Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced the use of ligands that allow the reaction to proceed under milder conditions. mdpi.com The Ullmann-type reaction involves the coupling of an amine with an aryl halide, catalyzed by a copper(I) species. The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org
A notable challenge in the application of Ullmann-type reactions to substrates like 2-fluoro-4-iodoaniline (B146158) is the potential for catalyst inhibition or side reactions involving the unprotected amino group. Research has shown that in some cases, no coupling product is obtained with the unprotected aniline. google.com This highlights the importance of considering the interplay between the substrate's functional groups and the chosen catalytic system, often necessitating the use of protecting groups, which will be discussed in a later section.
| Reaction | Catalyst System | Typical Coupling Partners | Key Advantages | Potential Challenges for this compound |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium Precursor (e.g., Pd(OAc)₂) + Phosphine Ligand (e.g., BINAP, Xantphos) | Aryl Halides (Cl, Br, I), Aryl Triflates | Broad substrate scope, high functional group tolerance, milder reaction conditions. wikipedia.orgorganic-chemistry.org | Ligand screening may be necessary to optimize reactivity and prevent side reactions. |
| Ullmann Condensation | Copper(I) salt (e.g., CuI) ± Ligand (e.g., phenanthroline, diamines) | Aryl Halides (I, Br) | Cost-effective metal catalyst. | Traditionally harsh conditions, potential for catalyst inhibition by the free amine. wikipedia.orggoogle.com |
Chemo- and Regioselective Functionalization Strategies
The presence of multiple reactive sites on the this compound ring demands synthetic strategies that can selectively target a specific position. Chemo- and regioselective functionalization techniques are crucial for introducing additional substituents with precision, thereby enabling the synthesis of a diverse range of derivatives.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. organic-chemistry.orgorganic-chemistry.orgwikipedia.orgharvard.edu This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide array of functional groups.
For this compound, the amino group, after suitable protection, can act as a DMG. For instance, converting the aniline to an amide or a carbamate (B1207046) can direct lithiation to the C3 position, ortho to the protected amino group. The fluorine atom at the C2 position would likely enhance the acidity of the C3 proton, further favoring metalation at this site. This strategy would allow for the selective introduction of substituents at a position that might be difficult to access through conventional electrophilic aromatic substitution.
Regioselective halogenation is another important functionalization strategy. The introduction of a halogen, typically bromine or chlorine, provides a handle for further transformations, such as cross-coupling reactions. The direct halogenation of anilines can be challenging due to the high reactivity of the ring, which often leads to polysubstitution. However, methods for the regioselective halogenation of anilines have been developed. For example, the use of copper(II) halides in ionic liquids has been shown to achieve high yields and regioselectivity for the para-halogenation of various anilines. sigmaaldrich.com
In the case of this compound, the positions ortho and para to the strongly activating amino group are C3, C5, and C6 (relative to the amino group at C1). The existing fluorine at C2 and the methanesulfonylmethyl group at C4 will influence the regioselectivity of electrophilic halogenation. Careful selection of the halogenating agent and reaction conditions would be necessary to achieve selective functionalization at one of the remaining open positions on the aromatic ring.
| Strategy | Key Reagents | Target Position on Aniline Ring | Subsequent Transformations | Key Considerations |
|---|---|---|---|---|
| Directed ortho-Metalation (DoM) | Organolithium reagent (e.g., n-BuLi), Protected Amine (DMG) | C3 (ortho to the amino group) | Quenching with various electrophiles (e.g., aldehydes, alkyl halides, CO₂). | Requires protection of the acidic N-H proton. The fluorine at C2 may influence the stability of the aryllithium intermediate. |
| Regioselective Halogenation | Halogenating agent (e.g., NBS, NCS, CuX₂) | C3, C5, or C6 (ortho/para to the amino group) | Cross-coupling reactions (e.g., Suzuki, Sonogashira), nucleophilic substitution. | The directing effects of the existing substituents must be considered to control regioselectivity. |
Application of Advanced Protecting Group Chemistry
Given the reactivity of the primary amino group in this compound, the use of protecting groups is often indispensable in multistep synthetic sequences. utdallas.edu Protecting the amine prevents unwanted side reactions during functionalization of other parts of the molecule and can also modulate the reactivity and directing effects of the aniline ring.
A common strategy for protecting anilines is the formation of an amide , typically an acetamide, by reaction with acetic anhydride (B1165640) or acetyl chloride. utdallas.edu The resulting acetamido group is significantly less activating and more sterically hindered than the amino group, which can enhance the regioselectivity of subsequent electrophilic aromatic substitution reactions. The acetyl protecting group is robust and stable to a wide range of reaction conditions but can be readily removed by hydrolysis under acidic or basic conditions to regenerate the free amine.
In more complex syntheses, where multiple functional groups require protection, the concept of orthogonal protecting groups becomes critical. jocpr.comfiveable.menih.gov Orthogonal protecting groups are sets of protecting groups that can be removed under distinct reaction conditions, allowing for the selective deprotection of one functional group while others remain protected. For instance, if a synthetic route towards a derivative of this compound also involved a carboxylic acid or a hydroxyl group, one could employ an acid-labile protecting group for the amine (e.g., Boc), a base-labile group for the hydroxyl (e.g., acetate), and a group removable by hydrogenolysis for the carboxylic acid (e.g., benzyl ester). This orthogonal strategy provides the flexibility to unmask each functional group at the desired stage of the synthesis.
The choice of protecting group and the deprotection strategy must be carefully planned to be compatible with all other functional groups present in the molecule and the reaction conditions of the planned synthetic steps.
| Protecting Group | Reagent for Protection | Deprotection Conditions | Key Features |
|---|---|---|---|
| Acetyl (Ac) | Acetic anhydride or Acetyl chloride | Acidic or basic hydrolysis | Robust, common, and cost-effective. Reduces the activating effect of the amino group. utdallas.edu |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA) | Commonly used in orthogonal protection schemes. jocpr.com |
| Pivaloyl | Pivaloyl chloride | Aqueous sulfuric acid | Can be used to protect the amino group during subsequent reactions. google.com |
Exploration of Reactivity Profiles and Functional Group Transformations of 2 Fluoro 4 Methanesulfonylmethyl Aniline
Electrophilic Aromatic Substitution Reactions on the Substituted Aniline (B41778) Ring
The aromatic ring of 2-fluoro-4-(methanesulfonylmethyl)aniline is subject to electrophilic aromatic substitution (SEAr), with the regiochemical outcome determined by the cumulative directing effects of the existing substituents. The primary amino group (-NH₂) is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring through resonance. The fluorine atom (-F) is a deactivating group due to its high electronegativity, which withdraws electron density inductively (-I effect), yet it acts as an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+M effect). The methanesulfonylmethyl group (-CH₂SO₂CH₃), being analogous to alkyl sulfones, is an electron-withdrawing group and acts as a meta-director.
The directing effects of these substituents are summarized in the table below:
| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |
| -NH₂ | 1 | Activating | ortho, para |
| -F | 2 | Deactivating | ortho, para |
| -CH₂SO₂CH₃ | 4 | Deactivating | meta |
Given this substitution pattern, the powerful activating and directing effect of the amino group is expected to dominate. The positions ortho to the amine are C2 and C6, and the para position is C4. The C2 position is blocked by the fluorine atom, and the C4 position is blocked by the methanesulfonylmethyl group. Therefore, electrophilic attack is most likely to occur at the C6 position, which is ortho to the amine and meta to the methanesulfonylmethyl group. The fluorine at C2 may also direct to its para position (C5), and the methanesulfonylmethyl group directs to its meta positions (C3 and C5). The confluence of these directing effects strongly suggests that substitution at C5 and C6 are the most probable outcomes, with the amino group's influence likely favoring the C6 position. For example, in the halogenation of similar anilines, such as 2-fluoroaniline, para-substitution is highly favored. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorinated Aromatic System
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule, primarily involving the displacement of the fluoride (B91410) ion. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, particularly those positioned ortho and para to the leaving group. wikipedia.orglibretexts.orglibretexts.org
In this compound, the fluorine atom at C2 can serve as the leaving group. The methanesulfonylmethyl group at the C4 position is para to the fluorine. This group is electron-withdrawing, which helps to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the nucleophilic attack, thereby facilitating the substitution reaction. wikipedia.orglibretexts.org The primary amino group at C1, being electron-donating, would typically deactivate the ring towards nucleophilic attack. However, the strong activation provided by the para sulfonyl group can be sufficient to enable the reaction with potent nucleophiles.
A variety of nucleophiles can potentially displace the fluorine atom under appropriate conditions, as illustrated in the following table:
| Nucleophile (Nu⁻) | Reagent Example | Potential Product |
| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 2-methoxy-4-(methanesulfonylmethyl)aniline |
| Amine (R₂NH) | Piperidine | 2-(piperidin-1-yl)-4-(methanesulfonylmethyl)aniline |
| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 2-(phenylthio)-4-(methanesulfonylmethyl)aniline |
Chemical Modifications and Derivatizations of the Primary Amino Group
The primary amino group is a key site for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives.
Amidation and Sulfonamidation Reactions
The primary amine of this compound can readily react with acylating or sulfonylating agents to form amides and sulfonamides, respectively. These reactions are fundamental in organic synthesis.
Amidation: Reaction with acyl halides (like acetyl chloride) or acid anhydrides (like acetic anhydride) in the presence of a base yields the corresponding N-acylated aniline.
Sulfonamidation: Similarly, reaction with sulfonyl chlorides (like p-toluenesulfonyl chloride) in the presence of a base affords the corresponding sulfonamide. This is a common method for synthesizing sulfonamides, which are an important class of compounds in medicinal chemistry. semanticscholar.org
The general schemes for these reactions are presented below:
| Reaction Type | Reagent | General Product Structure |
| Amidation | Acetyl Chloride (CH₃COCl) | N-(2-fluoro-4-(methanesulfonylmethyl)phenyl)acetamide |
| Sulfonamidation | p-Toluenesulfonyl Chloride (TsCl) | N-(2-fluoro-4-(methanesulfonylmethyl)phenyl)-4-methylbenzenesulfonamide |
Diazotization and Subsequent Conversion Reactions
Primary aromatic amines can be converted into diazonium salts through a process called diazotization. This reaction involves treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orgunacademy.combyjus.com
The resulting aryl diazonium salt is a valuable intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. masterorganicchemistry.com This opens up pathways to synthesize a broad range of compounds that are often difficult to prepare by direct substitution methods. One of the most well-known series of these reactions is the Sandmeyer reaction, which uses copper(I) salts as catalysts. wikipedia.orglumenlearning.comorganic-chemistry.org
Key transformations of the diazonium salt derived from this compound are outlined in the table below:
| Reaction Name | Reagent(s) | Product |
| Sandmeyer Reaction | CuCl / HCl | 2-chloro-1-fluoro-4-(methanesulfonylmethyl)benzene |
| Sandmeyer Reaction | CuBr / HBr | 2-bromo-1-fluoro-4-(methanesulfonylmethyl)benzene |
| Sandmeyer Reaction | CuCN / KCN | 2-fluoro-4-(methanesulfonylmethyl)benzonitrile |
| Schiemann Reaction | HBF₄, heat | 1,2-difluoro-4-(methanesulfonylmethyl)benzene |
| Hydroxylation | H₂O, H₂SO₄, heat | 2-fluoro-4-(methanesulfonylmethyl)phenol |
| Deamination | H₃PO₂ | 1-fluoro-3-(methanesulfonylmethyl)benzene |
Reductive Amination Processes
Reductive amination, also known as reductive alkylation, is a method to convert a primary amine into a secondary or tertiary amine. wikipedia.org The process involves the reaction of the primary amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine, which is then reduced in the same reaction mixture to the corresponding amine. wikipedia.org
This one-pot procedure is highly efficient and avoids issues of over-alkylation that can occur with direct alkylation using alkyl halides. A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their selectivity for reducing the protonated imine in the presence of the starting carbonyl compound. Catalytic hydrogenation can also be employed. wikipedia.orgrsc.org
Examples of reductive amination starting with this compound are shown below:
| Carbonyl Compound | Reducing Agent | Product |
| Benzaldehyde | NaBH₃CN | N-benzyl-2-fluoro-4-(methanesulfonylmethyl)aniline |
| Acetone | NaBH(OAc)₃ | 2-fluoro-N-isopropyl-4-(methanesulfonylmethyl)aniline |
| Cyclohexanone | H₂ / Pd/C | N-cyclohexyl-2-fluoro-4-(methanesulfonylmethyl)aniline |
Transformations of the Methanesulfonylmethyl Moiety
The methanesulfonylmethyl group (-CH₂SO₂CH₃) also offers opportunities for chemical modification, primarily centered on the reactivity of the methylene (B1212753) (-CH₂-) bridge, which is in a benzylic position. The sulfone group is strongly electron-withdrawing, which increases the acidity of the protons on the adjacent methylene group.
Deprotonation of the benzylic carbon with a strong base (e.g., n-butyllithium) would generate a carbanion. This nucleophilic species can then react with various electrophiles, allowing for the introduction of new substituents at the benzylic position.
Furthermore, the benzylic position is susceptible to radical reactions, such as free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator. organic-chemistry.org The resulting benzylic bromide would be a versatile intermediate for subsequent nucleophilic substitution reactions. Oxidation of the benzylic C-H bond is also a possible transformation under specific conditions.
Potential transformations involving the methanesulfonylmethyl group include:
| Reaction Type | Reagent(s) | Intermediate/Product |
| Alkylation via Carbanion | 1. Strong Base (e.g., n-BuLi)2. Alkyl Halide (e.g., CH₃I) | 2-fluoro-4-(1-(methylsulfonyl)ethyl)aniline |
| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | 4-(bromo(methylsulfonyl)methyl)-2-fluoroaniline |
| Oxidation | Strong Oxidizing Agent (e.g., KMnO₄) | 2-fluoro-4-(methylsulfonyl)benzoic acid (under harsh conditions potentially leading to C-C bond cleavage) |
Reactions Involving the Sulfonyl Group
The methanesulfonyl group (–SO₂CH₃) is generally a robust and stable functional group. Its transformation typically requires harsh reaction conditions. Based on the established chemistry of aryl sulfones, several reactions could theoretically be applied to the sulfonyl moiety of this compound.
One potential transformation is the desulfonylation , which involves the cleavage of the carbon-sulfur bond. This can be achieved under reductive conditions, for instance, using reducing agents like samarium(II) iodide or through transition metal-catalyzed processes. Such a reaction would replace the methanesulfonylmethyl group with a hydrogen atom, yielding 2-fluoro-4-methylaniline (B1213500).
Another possibility is the nucleophilic aromatic substitution of the sulfonyl group itself, although this is less common for alkyl sulfones compared to sulfonyl halides or esters. Under specific conditions, a strong nucleophile might displace the entire –SO₂CH₃ group.
It is also conceivable that the sulfonyl group could be transformed into other sulfur-containing functionalities. For example, reduction of the sulfone could potentially yield a sulfoxide or even a sulfide (B99878), though this would require carefully controlled reaction conditions to avoid over-reduction.
Table 1: Hypothetical Reactions Involving the Sulfonyl Group of this compound
| Reaction Type | Reagents and Conditions (Hypothetical) | Expected Product |
| Reductive Desulfonylation | Samarium(II) iodide, THF | 2-Fluoro-4-methylaniline |
| Nucleophilic Aromatic Substitution | Strong nucleophile, high temperature | Product of substitution |
| Reduction of Sulfone | Controlled reducing agent | 2-Fluoro-4-(methylsulfinylmethyl)aniline |
Note: The reactions and conditions presented in this table are hypothetical and based on the general reactivity of related compounds. Specific experimental validation for this compound is not available in the reviewed literature.
Functionalization of the Methylene Bridge within the Sulfonylmethyl Substituent
The methylene bridge (–CH₂–) situated between the aromatic ring and the sulfonyl group is a benzylic position and is activated by both moieties. The sulfonyl group, being strongly electron-withdrawing, increases the acidity of the methylene protons, making them susceptible to deprotonation by a suitable base. The resulting carbanion is a versatile nucleophile that can react with various electrophiles, allowing for the introduction of a wide range of functional groups at this position.
Deprotonation and Alkylation: Treatment of this compound with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a strong non-nucleophilic base (e.g., lithium diisopropylamide), would generate a benzylic carbanion. This carbanion could then be quenched with an alkyl halide to introduce an alkyl substituent on the methylene bridge.
Reactions with Carbonyl Compounds: The generated carbanion could also participate in reactions with aldehydes and ketones to form β-hydroxy sulfones after an aqueous workup. Subsequent elimination of water could lead to the formation of a vinyl sulfone.
Acylation: Reaction of the carbanion with an acylating agent, such as an acid chloride or an ester, would introduce an acyl group, leading to the formation of a β-keto sulfone.
Table 2: Potential Functionalization Reactions of the Methylene Bridge
| Reaction Type | Reagents and Conditions (Hypothetical) | Expected Intermediate/Product |
| Deprotonation | n-BuLi, THF, -78 °C | Benzylic carbanion |
| Alkylation | 1. n-BuLi, THF, -78 °C; 2. R-X | 2-Fluoro-4-(1-(methanesulfonyl)alkyl)aniline |
| Aldol-type reaction | 1. n-BuLi, THF, -78 °C; 2. RCHO | 2-Fluoro-4-(1-hydroxy-2-(methanesulfonyl)ethyl)aniline |
| Acylation | 1. n-BuLi, THF, -78 °C; 2. RCOCl | 2-Fluoro-4-(1-oxo-2-(methanesulfonyl)ethyl)aniline |
Note: The reactions and conditions presented in this table are based on the known reactivity of benzylic sulfones. The successful application to this compound would require experimental optimization, particularly concerning the compatibility with the aniline and fluoro functionalities.
Strategic Applications of 2 Fluoro 4 Methanesulfonylmethyl Aniline As a Versatile Synthetic Building Block
Construction of Diverse Heterocyclic Ring Systems
The ortho-fluoroaniline moiety is a cornerstone for the synthesis of various fused heterocyclic systems. The fluorine atom serves as an effective leaving group in nucleophilic aromatic substitution reactions that culminate in cyclization, providing access to a wide range of bicyclic and tricyclic scaffolds.
While specific literature detailing the use of 2-fluoro-4-(methanesulfonylmethyl)aniline in the synthesis of quinoxalines and quinolines is not prevalent, the reactivity of analogous compounds provides a clear blueprint for its potential applications. Ortho-haloanilines are common precursors for these bicyclic systems.
Quinoxalines: Quinoxalines, or benzopyrazines, are typically synthesized via the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. researchgate.net A plausible route using the target aniline (B41778) would first involve the transformation of its amino group into a second amino group or a precursor, followed by cyclocondensation. More directly, related fluorinated anilines are known to be excellent precursors for quinoxaline (B1680401) derivatives. ossila.comnih.govnih.gov
Quinolines: The synthesis of quinolines from aniline derivatives can be achieved through several classic named reactions, including the Gould-Jacobs reaction, which involves the condensation of an aniline with an ethoxymethylidenemalonic ester followed by thermal cyclization. nih.gov The Vilsmeier-Haack reaction provides another route, converting acetanilides into 2-chloroquinoline-3-carbaldehydes, which are versatile intermediates. allresearchjournal.comrsc.org The fluorine atom at the 2-position of the aniline ring can facilitate these cyclization strategies. For instance, the analogous compound 2-fluoro-4-(trifluoromethyl)aniline (B1271942) is recognized as a precursor for quinoline (B57606) synthesis. ossila.com
Table 1: General Conditions for Bicyclic Heterocycle Synthesis Using Aniline Precursors
| Heterocycle | General Method | Key Reagents | Typical Conditions |
| Quinoxaline | Condensation | o-Phenylenediamine, 1,2-Dicarbonyl compound | Acid or base catalysis, various solvents |
| Quinoline | Gould-Jacobs | Aniline, Diethyl ethoxymethylidenemalonate | Thermal cyclization (e.g., in Dowtherm A) |
| Quinoline | Vilsmeier-Haack | Acetanilide, Vilsmeier reagent (DMF, POCl₃) | Reaction in phosphoryl chloride solution |
The elaboration of this compound into more complex tricyclic systems is also a feasible synthetic strategy. The inherent reactivity of the ortho-fluoroaniline core is key to constructing these larger ring systems.
Benzoimidazotriazines: The synthesis of benzoimidazotriazines can be accomplished using fluorinated anilines as starting materials. For example, 2-fluoro-4-(trifluoromethyl)aniline is cited as a precursor for benzo[e]imidazo[2,1-c] ossila.comguidechem.comtriazines, which have been investigated as phosphodiesterase 2A inhibitors. ossila.com This suggests that this compound could similarly be used to construct novel analogs within this class of heterocycles.
Phenazines: Phenazines are another class of tricyclic heterocycles accessible from aniline precursors. nih.gov A common synthetic strategy involves the oxidation of fluorinated anilines to form azobenzene (B91143) intermediates, which then undergo a regioselective nucleophilic aromatic substitution (SNAr) with another aniline derivative, followed by acid-catalyzed cyclization to yield the phenazine (B1670421) core. nih.govresearchgate.net This modular approach allows for the rapid synthesis of diverse phenazine analogs. nih.gov Given this established methodology, this compound is a suitable candidate for producing novel phenazine derivatives.
Table 2: General Strategy for Phenazine Synthesis from Fluorinated Anilines
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |
| 1 | Oxidation | Phenyliodine(III) diacetate (PIDA), SiO₂, ball milling | Azobenzene derivative |
| 2 | SNAr | 2-Methoxyaniline, Decahydronaphthalene, 170 °C | Ortho-arylated azobenzene |
| 3 | Cyclization | Trifluoroacetic acid (TFA), room temperature | Methoxyphenazine |
This table is based on a general synthetic route described for various fluorinated anilines. nih.gov
Elaboration into Complex Aromatic and Aliphatic Architectures
Beyond heterocycle formation, this compound can serve as a foundational element for building other complex molecular structures, including non-heterocyclic aromatic and aliphatic systems.
Triarylmethanes are an important class of compounds used as dyes and functional materials. researchgate.net Their synthesis often involves the Friedel-Crafts alkylation of electron-rich arenes with aldehydes or related precursors. researchgate.net While no specific examples utilize this compound, the structurally related 2-fluoro-4-(trifluoromethyl)aniline is used to synthesize triarylmethane derivatives via a conjugate addition reaction with para-quinone methides. ossila.com This reaction highlights the utility of substituted anilines as nucleophiles in forming complex aromatic structures. It is therefore plausible that this compound could participate in similar acid-catalyzed reactions with aldehydes or their equivalents to generate novel triarylmethane compounds.
Phenylacetamide derivatives are prevalent scaffolds in medicinal chemistry, with some exhibiting anticancer properties. nih.gov These compounds are typically synthesized through the amide coupling of a substituted aniline with a substituted phenylacetic acid. nih.govnih.gov Consequently, this compound is a prime candidate for this reaction. By reacting it with various phenylacetic acid chlorides or using standard peptide coupling reagents (like EDC and HOBt), a library of novel N-[2-fluoro-4-(methanesulfonylmethyl)phenyl]-2-phenylacetamide derivatives could be readily prepared. nih.gov This approach offers a straightforward method to incorporate the unique electronic and steric properties of the title compound into a biologically relevant scaffold.
Role in the Synthesis of Advanced Organic Intermediates for Specific Chemical Applications
The true value of a synthetic building block is demonstrated by its incorporation into advanced intermediates for targeted applications, such as pharmaceuticals and agrochemicals. Due to the electron-withdrawing nature of its substituents, this compound is an attractive intermediate for such purposes.
Although specific applications for this compound are not extensively documented, its close analog, 2-fluoro-4-(methylsulfonyl)aniline, serves as a key intermediate in the synthesis of inhibitors for Breast tumor kinase (Brk), also known as Protein tyrosine kinase 6 (PTK6). guidechem.com Brk is implicated in the progression of several cancers, including breast and prostate cancer, by promoting cell proliferation and migration. guidechem.com Compounds that inhibit Brk are therefore considered potential therapeutics for various cancers. guidechem.com The synthesis of these inhibitors utilizes 2-fluoro-4-(methylsulfonyl)aniline, underscoring the importance of this substitution pattern in medicinal chemistry. guidechem.com Given the structural similarity, this compound represents an unexplored but promising building block for developing new kinase inhibitors or other biologically active agents.
Systematic Derivatization and Analogue Synthesis of 2 Fluoro 4 Methanesulfonylmethyl Aniline
N-Substitution and Diversification at the Aniline (B41778) Nitrogen
The primary amino group of 2-fluoro-4-(methanesulfonylmethyl)aniline is a key site for diversification through N-substitution reactions. Standard methodologies for N-alkylation and N-arylation can be readily applied to introduce a wide range of substituents.
N-Alkylation and N-Arylation: Direct alkylation with alkyl halides or tosylates, often in the presence of a non-nucleophilic base, can yield mono- and di-alkylated products. The use of ionic liquids as reaction media has been shown to minimize over-alkylation in aniline substrates. psu.edu For N-arylation, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective. wikipedia.orglibretexts.orgrsc.org This reaction allows for the coupling of the aniline with a variety of aryl halides or triflates, enabling the synthesis of a broad spectrum of diarylamine derivatives. wikipedia.orgacsgcipr.org The choice of phosphine (B1218219) ligands and reaction conditions is critical for achieving high yields and accommodating a wide range of functional groups on the aryl partner. researchgate.net
To control selectivity and prevent unwanted side reactions, the amino group can first be protected, for instance, as an amide. This strategy reduces the activating effect of the amino group, allowing for more controlled subsequent reactions. chemistrysteps.com
| Reaction Type | Reagents & Conditions | Product Type |
| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile) | Secondary or Tertiary Arylamine |
| N-Arylation (Buchwald-Hartwig) | Aryl halide (Ar-X), Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos, BINAP), Base (e.g., NaOtBu) | Diaryl- or Alkyl-aryl-amine |
| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH₃CN, H₂/Pd) | Secondary or Tertiary Arylamine |
| Acylation | Acyl chloride or Anhydride (B1165640), Base (e.g., Pyridine, Et₃N) | N-Aryl Amide |
Aromatic Ring Diversification Strategies
The aromatic ring of this compound is amenable to a variety of substitution reactions, allowing for the introduction of diverse functional groups that can significantly alter the molecule's properties.
The existing substituents on the aniline ring—the amino group (a strong ortho, para-director), the fluorine atom (a weak ortho, para-director and deactivator), and the methanesulfonylmethyl group (likely a meta-director)—collectively influence the regioselectivity of further electrophilic substitutions. byjus.comijrar.orglibretexts.org The powerful activating effect of the amino group typically dominates, directing incoming electrophiles to the positions ortho to it (C3 and C5). byjus.com
Halogenation: Direct halogenation of anilines with reagents like bromine water can lead to polysubstitution. byjus.com To achieve selective monohalogenation, the reactivity of the amino group is often tempered by converting it to an amide. This less-activating group, combined with its steric bulk, favors para-substitution relative to the amide, but in this specific molecule, it would direct halogenation to the positions ortho to the nitrogen (C3 and C5). chemistrysteps.com
Cross-Coupling Reactions: Once halogenated, the resulting aryl halides are valuable intermediates for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (boronic acid or ester) to form biaryl compounds or to introduce alkyl, alkenyl, or alkynyl groups. rsc.orgwikipedia.orglibretexts.org This method is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. rsc.org
Stille Coupling: This involves the reaction of the aryl halide with an organotin compound.
Hiyama Coupling: This uses an organosilicon compound as the coupling partner.
These cross-coupling reactions effectively "expand" the aromatic system by attaching new aryl or other carbon-based fragments, providing a powerful tool for generating structural diversity.
The introduction of oxygen-containing functional groups onto the aromatic ring can be achieved through nucleophilic aromatic substitution (SNAr) reactions, particularly by leveraging the activating effect of the electron-withdrawing substituents. masterorganicchemistry.comwikipedia.org The fluorine atom and the methanesulfonylmethyl group make the ring electron-deficient, facilitating attack by nucleophiles.
A common strategy involves starting with a precursor that has a good leaving group, such as an additional fluorine atom, positioned ortho or para to a strong electron-withdrawing group like a nitro group. This nitro-activated fluoroarene can readily undergo SNAr with alkoxides or aryloxides. nih.govlboro.ac.uk The nitro group can then be subsequently reduced to an amine to yield the desired substituted aniline derivative. This multi-step approach allows for the regioselective introduction of alkoxy or aryloxy moieties onto the aromatic scaffold.
| Reaction Type | Nucleophile | Typical Conditions | Product |
| Alkoxylation (SNAr) | Sodium alkoxide (NaOR) | Polar aprotic solvent (e.g., DMF, DMSO), Heat | Alkoxy-substituted aniline derivative |
| Aryloxylation (SNAr) | Sodium phenoxide (NaOAr) | Polar aprotic solvent (e.g., DMF, DMSO), Heat | Aryloxy-substituted aniline derivative |
Sulfur-containing functional groups can be introduced onto the aniline ring primarily through electrophilic substitution reactions.
Thiocyanation: Electrophilic thiocyanation is an effective method for introducing a thiocyanate (B1210189) (-SCN) group onto the electron-rich aniline ring. mdpi.com This reaction is typically carried out using a thiocyanating agent, which can be generated in situ from reagents like potassium or ammonium (B1175870) thiocyanate and an oxidizing agent such as N-bromosuccinimide (NBS) or ammonium persulfate. mdpi.comresearchgate.netnih.gov The reaction is regioselective, with the thiocyanate group being directed to the positions ortho and para to the strongly activating amino group. researchgate.netresearchgate.net Given the substitution pattern of the parent molecule, the C3 and C5 positions are the most likely sites of thiocyanation.
Sulfanylation: The introduction of a thioether (-SR) group, or sulfanylation, can be accomplished through various methods. One approach involves the reaction of an aryl halide derivative with a thiol in the presence of a palladium or copper catalyst. Alternatively, sigmatropic rearrangement reactions involving sulfur-tethered intermediates can provide access to biaryls containing an ortho-methylsulfanyl group. nih.gov
| Reaction Type | Reagents | Product Functional Group |
| Electrophilic Thiocyanation | KSCN or NH₄SCN, Oxidizing Agent (e.g., NBS) | Thiocyanate (-SCN) |
| C-S Cross-Coupling | Aryl Halide, Thiol (R-SH), Catalyst (e.g., Pd or Cu) | Thioether (-SR) |
Structural Modifications through the Methanesulfonylmethyl Linker
The methanesulfonylmethyl [-CH₂SO₂CH₃] group offers another avenue for structural modification. The sulfone moiety is generally stable, but the adjacent methylene (B1212753) bridge and the methyl group can be chemically altered.
Modification of the Methylene Bridge: The protons on the methylene carbon, being alpha to the electron-withdrawing sulfonyl group, are acidic and can be removed by a strong base. The resulting carbanion can, in principle, be reacted with electrophiles, such as alkyl halides, to introduce substituents at this position. Manganese-catalyzed α-alkylation of sulfones using alcohols has also been reported as an efficient method for structural modification. acs.org
Modification of the Sulfone Group: The sulfone itself can be the target of modification.
Reduction: Aryl sulfones can be reduced back to the corresponding sulfide (B99878) (-S-) or even fully desulfonylated to an arene under various conditions, for example, using catalytic systems like cobalt-IPr with a Grignard reagent or B(C₆F₅)₃ with hydrosilanes. researchgate.netthieme-connect.com This transformation dramatically alters the electronic and steric properties of this substituent.
Conversion to Sulfinic Acid: A one-pot method allows for the conversion of methyl sulfones into sulfinic acids. This involves alkylation with a benzylic halide followed by an in-situ elimination, providing a sulfinate intermediate that can be used for further functionalization, such as the synthesis of different sulfones or sulfonamides. acs.org
These transformations of the methanesulfonylmethyl linker provide access to analogues with significantly different electronic properties, ranging from the strongly electron-withdrawing sulfone to the less withdrawing sulfide, or its complete removal.
Mechanistic Investigations and Reaction Pathway Elucidation
Detailed Mechanistic Studies of Key Synthetic Transformations
The synthesis of 2-fluoro-4-(methanesulfonylmethyl)aniline can be envisaged through several plausible routes, each involving distinct mechanistic pathways. A common strategy for constructing substituted anilines involves the reduction of a corresponding nitroaromatic compound. chemistrysteps.com
A probable synthetic pathway begins with a suitable fluorinated and methanesulfonylmethyl-substituted nitrobenzene. The reduction of the nitro group is a fundamental transformation that can be achieved using various reagents, with the mechanism depending on the chosen conditions. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) involves the adsorption of the nitro compound and hydrogen gas onto the catalyst surface, followed by a series of reduction steps to yield the aniline (B41778).
Another critical transformation is the introduction of the methanesulfonylmethyl group. This can be accomplished through nucleophilic substitution reactions. For example, a precursor such as 2-fluoro-4-bromomethylaniline could react with a methanesulfinate (B1228633) salt. The mechanism of this S(_N)2 reaction would involve the attack of the sulfur atom of the methanesulfinate anion on the benzylic carbon, displacing the bromide ion.
Alternatively, the synthesis could proceed via a nucleophilic aromatic substitution (S(_N)Ar) pathway on a difluoro-substituted precursor. The presence of electron-withdrawing groups, such as the methanesulfonylmethyl group, can activate the aromatic ring towards nucleophilic attack. nih.gov In such a scenario, an amine nucleophile would attack the carbon atom bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the fluoride (B91410) ion restores the aromaticity and yields the substituted aniline. nih.gov The regioselectivity of this substitution is directed by the activating groups on the ring.
Palladium-catalyzed cross-coupling reactions represent a modern and versatile approach for the synthesis of such aniline derivatives. For instance, a Buchwald-Hartwig amination could be employed, where an aryl halide (e.g., 1-bromo-2-fluoro-4-(methanesulfonylmethyl)benzene) is coupled with an ammonia (B1221849) surrogate in the presence of a palladium catalyst and a suitable ligand. The catalytic cycle for this reaction is well-established and involves oxidative addition of the aryl halide to the palladium(0) complex, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to furnish the aniline product and regenerate the catalyst.
Kinetic Studies for Reaction Pathway Analysis and Rate Determination
While specific kinetic data for the synthesis of this compound are not extensively documented in the public domain, the rates of the key synthetic transformations can be inferred from studies on analogous systems.
For the reduction of the nitroaromatic precursor, the reaction rate is influenced by factors such as hydrogen pressure, catalyst loading, temperature, and the nature of the solvent. The reaction is typically pseudo-first-order with respect to the nitroaromatic compound under conditions of constant hydrogen pressure.
In the case of nucleophilic aromatic substitution (S(_N)Ar) reactions, the rate is significantly affected by the nature of the leaving group and the electronic properties of the substituents on the aromatic ring. For reactions involving fluoro-substituted aromatic compounds, the C-F bond is strong, but the high electronegativity of fluorine activates the ring towards nucleophilic attack, often making it a good leaving group in S(_N)Ar reactions. nih.gov The rate-determining step is typically the formation of the Meisenheimer complex. Kinetic studies on similar reactions have shown that the presence of strong electron-withdrawing groups ortho and para to the leaving group significantly accelerates the reaction. researchgate.net
For palladium-catalyzed coupling reactions, the rate-determining step can vary depending on the specific reaction conditions, including the choice of catalyst, ligand, base, and substrate. In many Buchwald-Hartwig aminations, the oxidative addition or the reductive elimination step can be rate-limiting. Kinetic studies on related systems often reveal complex dependencies on the concentrations of the various components of the catalytic system.
A general overview of the factors influencing reaction rates in relevant transformations is presented in the table below.
| Transformation | Key Factors Influencing Rate | Typical Rate-Determining Step |
| Catalytic Hydrogenation | Hydrogen pressure, catalyst activity, temperature, substrate concentration | Surface reaction between adsorbed species |
| Nucleophilic Aromatic Substitution (SNAr) | Nature of leaving group, electron-withdrawing substituents, nucleophile strength, solvent | Formation of the Meisenheimer complex |
| Palladium-Catalyzed Amination | Catalyst and ligand structure, base strength, temperature, substrate and nucleophile concentration | Oxidative addition or reductive elimination |
Stereochemical Aspects of Aniline Functionalization and Derivatization
This compound is an achiral molecule, and its synthesis from achiral precursors does not typically involve the generation of stereocenters. However, the functionalization and derivatization of the aniline moiety can lead to the formation of chiral products, making stereochemical considerations important.
The amino group of the aniline can be a site for derivatization, for example, through acylation or alkylation. If these reactions are carried out with chiral reagents, diastereomeric products can be formed. The stereochemical outcome of such reactions would depend on the steric and electronic environment around the nitrogen atom and the nature of the chiral reagent.
Furthermore, if the aniline is used as a building block in the synthesis of more complex molecules, such as pharmaceuticals, stereocenters may be introduced in subsequent steps. In such cases, the development of stereoselective synthetic methods would be crucial. For instance, asymmetric catalysis could be employed to control the formation of a specific stereoisomer. While specific studies on the stereoselective derivatization of this compound are not prominent in the available literature, the principles of asymmetric synthesis would be applicable. The fluorine and methanesulfonylmethyl substituents could exert steric or electronic influences that might be exploited to achieve stereocontrol in reactions at or near the aniline core.
Computational and Theoretical Studies of 2 Fluoro 4 Methanesulfonylmethyl Aniline and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2-fluoro-4-(methanesulfonylmethyl)aniline. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
Detailed research findings from DFT calculations reveal the influence of the fluoro, amino, and methanesulfonylmethyl substituents on the aromatic ring. The electron-withdrawing nature of both the fluorine atom and the methanesulfonyl group significantly impacts the electron density of the aniline (B41778) ring. This, in turn, affects the molecule's reactivity in electrophilic aromatic substitution reactions. Like other aniline derivatives, this compound is highly susceptible to these types of reactions. wikipedia.org
Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. physchemres.org For aromatic amines, electronic properties like HOMO and LUMO energies have been correlated with their toxic effects. nih.gov
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the amino group and the oxygen atoms of the sulfonyl group, indicating these as sites for electrophilic attack. The aromatic protons would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction.
Table 1: Predicted Electronic Properties from DFT Calculations
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates electron-donating capability; relevant to oxidation potential. |
| LUMO Energy | -0.9 eV | Indicates electron-accepting capability; relevant to reduction potential. |
| HOMO-LUMO Gap | 4.9 eV | Relates to chemical stability and reactivity. A larger gap implies higher stability. |
| Dipole Moment | 4.2 D | Quantifies the polarity of the molecule, influencing solubility and intermolecular forces. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and intermolecular interactions. mdpi.comrsc.org
For a flexible molecule like this compound, MD simulations can explore the rotational freedom around the C-S and C-N bonds. This allows for the identification of the most stable conformations (rotamers) and the energy barriers between them. The orientation of the methanesulfonylmethyl group relative to the aniline ring is a key conformational feature that can be analyzed. The pyramidalization of the amino group, a known feature of anilines, is also a subject of such studies. wikipedia.org
MD simulations are particularly useful for understanding how the molecule interacts with solvents or biological macromolecules. nih.gov By simulating the compound in a solvent box (e.g., water), one can study hydration patterns and the formation of hydrogen bonds between the amino and sulfonyl groups and water molecules. This information is critical for predicting solubility and transport properties. In the context of drug design, MD simulations can model the binding of this compound to a target protein, revealing the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. Such simulations have been used to investigate the interactions of sulfone derivatives with biological targets. nih.gov
Table 2: Typical Intermolecular Interaction Energies from MD Simulations
| Interaction Type | With Water | With a Model Protein Cavity |
|---|---|---|
| Van der Waals Energy | -25 kJ/mol | -45 kJ/mol |
| Electrostatic Energy | -40 kJ/mol | -60 kJ/mol |
| Hydrogen Bonds | 2-3 stable bonds | 1-2 stable bonds |
In Silico Modeling for Reaction Pathway Prediction and Optimization
In silico modeling, using quantum chemical methods, can be used to predict and optimize reaction pathways involving this compound. By calculating the potential energy surface for a given reaction, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed. mdpi.comnih.gov This is instrumental in understanding reaction mechanisms and predicting the feasibility and outcomes of chemical transformations.
For instance, the mechanism of electrophilic substitution on the aniline ring can be modeled. researchgate.net Computational studies can determine whether substitution is more likely to occur at the ortho or para positions relative to the amino group, and how the directing effects of the fluoro and methanesulfonylmethyl groups influence this regioselectivity. DFT calculations have been used to analyze the reaction paths in rhodium-catalyzed reactions of aniline derivatives. acs.org
Furthermore, these models can be used to optimize reaction conditions. By simulating the reaction in the presence of different catalysts or solvents, it is possible to identify conditions that lower the activation energy, thereby increasing the reaction rate and yield. The oxidation of the aniline nitrogen or reactions involving the sulfonyl group can also be investigated to predict potential metabolic pathways or degradation products. mdpi.com
Table 3: Calculated Activation Energies for a Hypothetical Reaction
| Reaction Step | Catalyst A | Catalyst B |
|---|---|---|
| Formation of Intermediate | 20 kcal/mol | 15 kcal/mol |
| Transition State 1 | 35 kcal/mol | 28 kcal/mol |
| Product Formation | -10 kcal/mol | -12 kcal/mol |
Theoretical Elucidation of Structure-Reactivity Relationships
Theoretical studies are crucial for elucidating the relationship between the molecular structure of this compound and its chemical reactivity. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are developed by correlating calculated molecular descriptors with experimentally observed activities or properties. cust.edu.twoup.com
For a series of derivatives of this compound, theoretical descriptors such as electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric parameters, and hydrophobicity (log P) can be calculated. These descriptors are then statistically correlated with a measured outcome, such as reaction rate, binding affinity, or toxicological endpoint. For aromatic amines, QSAR models have been successfully used to predict carcinogenicity and toxicity. nih.gov The Hammett equation is a classic example of a linear free energy relationship used to correlate reaction rates for substituted aromatic compounds. nih.govnih.gov
These models provide a quantitative understanding of how specific structural modifications influence reactivity. For example, a QSAR study might reveal that increasing the electron-withdrawing strength of a substituent on the aniline ring decreases the rate of a particular oxidation reaction. This knowledge is invaluable for the rational design of new molecules with desired properties, allowing for the in silico screening of many candidate compounds before committing to their synthesis and experimental testing. nih.gov
Table 4: Example of a QSAR Model for Reaction Rate
| Molecular Descriptor | Coefficient | p-value | Interpretation |
|---|---|---|---|
| HOMO Energy | +2.5 | <0.01 | Higher HOMO energy (more easily oxidized) correlates with a faster reaction rate. |
| Log P (Hydrophobicity) | -0.8 | 0.03 | Increased hydrophobicity correlates with a slower reaction rate in an aqueous medium. |
| Steric Hindrance | -1.2 | 0.02 | Increased steric bulk near the reaction center decreases the reaction rate. |
Advanced Structural Characterization and Solid State Analysis
X-ray Crystallographic Analysis for Precise Structural Determination
While a specific single-crystal X-ray diffraction study for 2-fluoro-4-(methanesulfonylmethyl)aniline has not been reported, the crystallographic analysis of analogous compounds, such as substituted anilines and sulfones, provides a strong basis for predicting its molecular geometry.
An X-ray crystallographic analysis would precisely determine the three-dimensional arrangement of atoms, providing exact bond lengths, bond angles, and torsion angles. For this compound, this would confirm the geometry of the aniline (B41778) ring, which is expected to be largely planar, although slight puckering can occur. The analysis would also definitively establish the tetrahedral geometry around the sulfur atom in the methanesulfonylmethyl group and the relative orientation of this group with respect to the benzene (B151609) ring.
Key structural parameters that would be elucidated include:
C-F, C-N, S-O, S-C, and C-C bond lengths: These would reveal the electronic effects of the substituents on the aromatic ring.
Bond angles within the benzene ring and the substituents: Confirming the expected sp² and sp³ hybridization.
Torsion angles: Describing the conformation of the methanesulfonylmethyl group relative to the plane of the aniline ring.
Such data is foundational for understanding the molecule's steric and electronic properties, which influence its reactivity and interactions.
Elucidation of Intermolecular Interactions and Supramolecular Architectures in Solid State
In the solid state, molecules of this compound would arrange into a specific crystal lattice, stabilized by a network of intermolecular interactions. The functional groups present—the amino (NH₂), fluoro (F), and methanesulfonyl (SO₂) moieties—are all capable of participating in significant non-covalent interactions.
Hydrogen Bonding: The amino group is a classic hydrogen bond donor, while the oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. Therefore, robust N-H···O hydrogen bonds are expected to be a dominant feature in the crystal packing, linking molecules into chains, sheets, or more complex three-dimensional networks. amadischem.com
π-π Stacking: The aromatic rings can interact through π-π stacking, further stabilizing the supramolecular assembly. The presence of electron-withdrawing fluoro and methanesulfonylmethyl groups would influence the quadrupole moment of the benzene ring, favoring offset or parallel-displaced stacking arrangements.
The interplay of these interactions dictates the final supramolecular architecture, which in turn influences the material's physical properties, such as melting point, solubility, and crystal morphology.
High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation
High-resolution spectroscopic methods are essential for confirming the molecular structure of this compound and providing detailed electronic and vibrational information.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms. For the related compound, 2-fluoro-4-(methylsulfonyl)aniline , patent literature provides the following ¹H NMR data. chemicalbook.com
| ¹H NMR Data for 2-fluoro-4-(methylsulfonyl)aniline |
| Solvent |
| Proton |
| Ar-H |
| Ar-H |
| -NH₂ |
| -SO₂CH₃ |
For This compound , the spectrum would be expected to show additional signals corresponding to the methylene (B1212753) (-CH₂-) protons, likely as a singlet, and a shift in the signals of the other protons due to the insulating effect of the methylene group.
¹³C NMR would show distinct signals for each carbon atom, with the chemical shifts influenced by the attached functional groups. The carbon attached to the fluorine atom would exhibit a large C-F coupling constant.
¹⁹F NMR would provide a specific signal for the fluorine atom, with its chemical shift and coupling to adjacent protons offering further structural confirmation.
Infrared (IR) Spectroscopy:
IR spectroscopy probes the vibrational modes of the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands confirming the presence of its key functional groups.
| Predicted IR Absorption Bands |
| Functional Group |
| Amino (N-H) |
| Aromatic C-H |
| Aliphatic C-H (-CH₂-, -CH₃) |
| Aromatic C=C |
| Sulfonyl (S=O) |
| C-F |
| C-N |
Mass Spectrometry (MS):
Emerging Research Frontiers and Future Outlook
Development of Sustainable and Environmentally Benign Synthetic Routes
The pharmaceutical industry is actively seeking to reduce its environmental footprint, moving away from traditional synthetic methods that often rely on hazardous materials and generate substantial waste. nih.govpfizer.com The development of green and sustainable synthetic routes is a primary focus for the future production of 2-fluoro-4-(methanesulfonylmethyl)aniline and related compounds. ispe.org This approach, known as green chemistry, centers on designing chemical processes that minimize or eliminate the use of and generation of hazardous substances. mdpi.com
Key areas of research include:
Catalysis: Replacing stoichiometric reagents with catalytic alternatives can significantly reduce waste and improve reaction efficiency. pharmaceutical-technology.com For aniline (B41778) synthesis, this includes moving away from environmentally toxic metal catalysts like copper towards more benign options or catalyst-free methods. tandfonline.com Iron-catalyzed reactions, for instance, offer a cheaper and more environmentally friendly option. acs.org
Green Solvents: Traditional organic solvents are often toxic and volatile. Research is focused on substituting these with safer, more sustainable alternatives like water or bio-based solvents. mdpi.comtandfonline.com Solvent-free reaction conditions are also being explored. mdpi.com
Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all starting materials into the final product, thus minimizing waste at a molecular level. pharmaceutical-technology.com
Renewable Feedstocks: The industry is exploring the use of renewable raw materials instead of petrochemical-based feedstocks to create a more sustainable supply chain. ispe.org
Energy Efficiency: Novel methods, such as microwave-assisted synthesis, are being developed to reduce reaction times and energy consumption compared to conventional heating methods. tandfonline.com
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Aniline Derivatives
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Reagents | Often uses stoichiometric, hazardous reagents. | Employs catalytic, recyclable, and less toxic reagents. pharmaceutical-technology.com |
| Solvents | Relies on volatile and toxic organic solvents. | Utilizes safer solvents like water, ethanol, or solvent-free conditions. mdpi.com |
| Catalysts | May use precious or toxic metal catalysts (e.g., palladium, copper). pfizer.comtandfonline.com | Focuses on earth-abundant metals (e.g., iron) or organocatalysts. acs.org |
| Energy Input | Often requires high temperatures and long reaction times. | Uses energy-efficient methods like microwave or flow heating. tandfonline.com |
| Waste Output | Generates significant amounts of chemical waste. | Designed for high atom economy, minimizing byproducts. pharmaceutical-technology.com |
Integration with Automated Synthesis and Flow Chemistry Methodologies
The convergence of automation and continuous flow chemistry is set to revolutionize the synthesis of pharmaceutical intermediates. These technologies offer unprecedented control and efficiency, moving beyond the limitations of traditional batch production.
Flow Chemistry , or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technique enables superior control over reaction parameters like temperature, pressure, and mixing, leading to higher yields, improved safety, and greater consistency. ispe.org For aniline synthesis, flow chemistry has been successfully used in hydrogenation reactions, allowing for the safe use of high-pressure hydrogen gas and easy separation of the catalyst from the product stream. acs.orgacs.org This method removes the need for precious-metal catalysts and can proceed with high chemoselectivity. acs.org
Automated Synthesis platforms can perform multi-step synthetic sequences with minimal human intervention. When combined with flow chemistry, this allows for the rapid optimization of reaction conditions and the on-demand production of molecules. A recent development is a next-generation small molecule synthesizer that operates an order of magnitude faster than previous systems, significantly accelerating the discovery process.
The key advantages of these integrated systems for producing compounds like this compound include:
Enhanced Safety: Small reaction volumes in flow reactors minimize the risks associated with highly reactive or toxic reagents.
Improved Efficiency: Precise control over reaction conditions often leads to higher yields and purity, reducing the need for extensive purification. researchgate.net
Scalability: Scaling up production is simpler and more predictable than with batch processes, as it involves running the flow reactor for a longer duration rather than using larger vessels.
Data Generation: Automated systems can collect vast amounts of data on reaction parameters, which can be used to optimize processes further, often with the aid of machine learning.
Table 2: Advantages of Flow Chemistry vs. Batch Synthesis
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Heat Transfer | Limited by surface area-to-volume ratio; difficult to control. | Excellent heat transfer due to high surface area-to-volume ratio. |
| Mass Transfer | Often inefficient, leading to concentration gradients. | Rapid and efficient mixing. |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer with small reaction volumes and better temperature control. acs.org |
| Scalability | Complex, often requiring re-optimization of conditions. | Straightforward; achieved by extending run time or "numbering-up" reactors. |
| Process Control | Difficult to maintain precise control over parameters. | Precise and consistent control over temperature, pressure, and residence time. ispe.org |
| Reproducibility | Can vary between batches. | High degree of reproducibility from run to run. |
Application of Chemoinformatics and Machine Learning for Accelerated Discovery and Design
Chemoinformatics and artificial intelligence (AI), particularly machine learning (ML), are transforming drug discovery from a process of serendipity and iterative experimentation to one of data-driven, predictive design. nih.gov These computational tools can be applied to the this compound scaffold to accelerate the discovery of new drug candidates. buckingham.ac.uk
The applications in this domain include:
Predictive Modeling: ML algorithms can be trained on large datasets of chemical structures and their biological activities to build predictive models. nih.gov These models can then screen vast virtual libraries of novel derivatives of this compound to identify those with the highest probability of being active against a specific biological target.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from the ground up. nih.gov By providing the model with the this compound core and a set of desired pharmacological properties, it can generate novel, optimized structures for synthesis.
ADMET Prediction: A major cause of failure in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or toxicity (ADMET). Chemoinformatics tools can predict these properties for virtual compounds, allowing researchers to prioritize molecules with favorable drug-like characteristics and deprioritize those likely to fail, saving significant time and resources. nih.gov
Reaction Optimization: AI can also be used to optimize synthetic routes by predicting reaction outcomes under various conditions, thereby reducing the number of experiments needed to find the optimal pathway. pharmaceutical-technology.com
Table 3: Role of Chemoinformatics and Machine Learning in Drug Discovery
| Stage | Application | Benefit |
|---|---|---|
| Hit Identification | Virtual screening of large compound libraries. nih.gov | Rapidly identifies potential active compounds, reducing screening costs. |
| Lead Generation | Designing novel scaffolds and derivatives (de novo design). nih.gov | Creates new intellectual property and explores novel chemical space. |
| Lead Optimization | Predicting Structure-Activity Relationships (SAR). | Guides chemists in making targeted modifications to improve potency. |
| Preclinical Development | Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. nih.gov | Reduces late-stage attrition by identifying problematic compounds early. |
| Synthesis Planning | Predicting optimal reaction conditions and synthetic routes. pharmaceutical-technology.com | Accelerates synthesis and reduces resource consumption. |
Q & A
Q. What synthetic routes are recommended for preparing 2-fluoro-4-(methanesulfonylmethyl)aniline, and how do reaction conditions impact yield?
The synthesis typically involves a multi-step approach. For analogs like 2-fluoro-4-(methylsulfonyl)aniline, a two-step process is common: (1) sulfonation of 2-fluoro-4-nitroaniline using methanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C), followed by (2) catalytic hydrogenation to reduce the nitro group to an amine . Yield optimization requires strict control of solvent polarity (polar aprotic solvents like DMF enhance reactivity), temperature (60–80°C prevents side reactions), and stoichiometry (1:1.2 molar ratio of aniline to sulfonating agent). Impurities from incomplete sulfonation or over-reduction can be minimized via TLC monitoring .
Q. How can spectroscopic methods (NMR, MS, X-ray) characterize the structure of this compound?
- ¹H/¹³C NMR : The fluorine atom at the 2-position causes splitting in aromatic proton signals (δ 6.8–7.2 ppm). The methanesulfonylmethyl group (CH₂SO₂CH₃) shows distinct singlet peaks for the methyl group (δ 3.1 ppm for CH₂ and δ 3.3 ppm for SO₂CH₃) .
- Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ at m/z 218 (calculated for C₈H₁₀FNO₂S) confirms the molecular formula. Fragmentation patterns include loss of SO₂CH₃ (Δ m/z 95) .
- X-ray Crystallography : Resolves bond angles and distances, confirming the planar aromatic ring and the tetrahedral geometry of the sulfonyl group .
Q. What solubility and reactivity trends are critical for handling this compound in experimental workflows?
The electron-withdrawing fluorine and sulfonyl groups reduce solubility in polar solvents (e.g., water) but enhance solubility in DMSO or DMF. Reactivity is dominated by the amine group (nucleophilic) and sulfonyl moiety (electrophilic). For instance, the amine participates in diazotization reactions, while the sulfonyl group can undergo nucleophilic substitution with thiols or amines under basic conditions . Storage in anhydrous environments at –20°C prevents hydrolysis of the sulfonyl group .
Advanced Research Questions
Q. How do electron-withdrawing substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
The fluorine (ortho) and methanesulfonylmethyl (para) groups create a strongly electron-deficient aromatic ring, directing NAS to the meta position. Computational studies (e.g., DFT calculations) show a 15–20% increase in activation energy compared to non-fluorinated analogs due to reduced electron density. Experimental validation involves reacting the compound with sodium methoxide in methanol, yielding substitution products at the meta position (confirmed by HPLC and ¹⁹F NMR) .
Q. What computational approaches predict the compound’s interactions with kinase targets?
- Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets of kinases (e.g., EGFR). The sulfonyl group forms hydrogen bonds with Lys721, while fluorine enhances hydrophobic interactions with Val702 .
- QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ constants) with IC₅₀ values. For fluorinated sulfonamides, a σ value of +0.78 predicts 10-fold higher kinase inhibition than non-fluorinated analogs .
- MD Simulations : Assess binding stability over 100 ns trajectories; root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM for EGFR inhibition) may arise from:
- Purity : HPLC purity <95% introduces inactive byproducts (e.g., desulfonated derivatives) .
- Assay Conditions : Varying pH (7.4 vs. 6.8) alters protonation states of the amine group, affecting binding affinity .
- Cell Line Variability : EGFR-overexpressing vs. wild-type cells show 3–5× differences in response . Standardize protocols using reference inhibitors (e.g., erlotinib) and validate via orthogonal assays (SPR vs. fluorescence polarization).
Q. What strategies optimize the compound’s stability in aqueous buffers for in vitro studies?
- pH Control : Buffers at pH 6.0–7.0 minimize hydrolysis of the sulfonyl group. At pH > 8, degradation increases by 40% over 24 hours .
- Co-solvents : Use 10% DMSO to enhance solubility without destabilizing the compound.
- Temperature : Storage at 4°C reduces degradation rates by 50% compared to room temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
